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Compound of Interest

Compound Name: 4-Chloroquinoline-3-carbaldehyde

Cat. No.: B1363059 Get Quote

An In-Depth Technical Guide to 4-Chloroquinoline-3-carbaldehyde: Synthesis, Reactivity,

and Applications in Medicinal Chemistry

Abstract
4-Chloroquinoline-3-carbaldehyde is a pivotal bifunctional synthetic intermediate highly

valued in medicinal chemistry and materials science. Its strategic importance lies in the

quinoline core, a recognized privileged scaffold, functionalized with two distinct and selectively

addressable reactive sites: a highly reactive aldehyde group at the C-3 position and a chloro

substituent at the C-4 position, which is susceptible to nucleophilic substitution. This dual

reactivity allows for a programmed and diversity-oriented synthesis of a vast array of complex

heterocyclic systems. This guide provides an in-depth analysis of its synthesis, spectroscopic

characterization, chemical reactivity, and applications, with a focus on the underlying principles

that make it a cornerstone building block for drug discovery professionals.

Compound Identification and Physicochemical
Properties
The unambiguous identification of a chemical entity is the foundation of reproducible science.

4-Chloroquinoline-3-carbaldehyde is characterized by the following identifiers and properties.
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Property Value Source

IUPAC Name
4-chloroquinoline-3-

carbaldehyde
[1]

CAS Number 201420-30-6 [1]

Molecular Formula C₁₀H₆ClNO

Molecular Weight 191.61 g/mol [1]

InChI Key
PTCAOHUEDACTEB-

UHFFFAOYSA-N
[1]

Canonical SMILES
C1=CC=C2C(=C1)C(=C(C=N2

)C=O)Cl

Physical Form Solid

Storage
Refrigerator, under inert

atmosphere
[2]

Synthesis Methodologies: The Vilsmeier-Haack
Approach
The most prevalent and efficient method for synthesizing 4-chloroquinoline-3-carbaldehyde
and its analogs is the Vilsmeier-Haack reaction.[1][3] This reaction is a powerful tool for the

formylation and cyclization of activated aromatic and heteroaromatic compounds.[4]

Mechanistic Rationale
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed in situ from

phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[4][5]

The reaction on a suitable precursor, such as an N-arylacetamide, proceeds through a

multicomponent cascade involving chlorination, formylation, and electrophilic cyclization to yield

the final 2-chloroquinoline-3-carbaldehyde structure.[6] The choice of N-arylacetamide as a

starting material is strategic; the acetamido group directs the electrophilic attack and

participates in the cyclization, ultimately forming the quinoline ring system. The presence of
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electron-donating groups on the aniline ring of the starting acetanilide generally improves

reaction yields.

General Experimental Protocol: Vilsmeier-Haack
Cyclization
The following protocol is a representative synthesis adapted from established literature

procedures.[4][6]

Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a

magnetic stirrer, cool N,N-dimethylformamide (DMF, 3 eq.) to 0-5 °C in an ice bath.

Vilsmeier Reagent Formation: Add phosphoryl chloride (POCl₃, 7 eq.) dropwise to the cooled

DMF with continuous stirring. Maintain the temperature below 10 °C. After the addition is

complete, allow the mixture to stir for an additional 30 minutes at room temperature to

ensure the complete formation of the electrophilic Vilsmeier reagent.

Substrate Addition: Add the appropriate N-arylacetamide (1 eq.) portion-wise to the freshly

prepared Vilsmeier reagent.

Reaction: Heat the reaction mixture to 60-90 °C and maintain for 4-16 hours, monitoring the

reaction progress using Thin Layer Chromatography (TLC).[4][6]

Work-up: After completion, carefully pour the cooled reaction mixture into crushed ice.

Neutralization & Isolation: Neutralize the acidic solution with a suitable base (e.g., sodium

carbonate solution) until the product precipitates.[5]

Purification: Filter the crude solid product, wash with cold water, and recrystallize from a

suitable solvent such as ethyl acetate to yield the pure 4-chloroquinoline-3-carbaldehyde.

[4]
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Vilsmeier Reagent Formation

Reaction & Cyclization

DMF

Vilsmeier Reagent
[ClCH=N(CH₃)₂]⁺PO₂Cl₂⁻

+

POCl₃

Cyclization
Intermediate

Electrophilic Attack

N-Arylacetamide 4-Chloroquinoline-
3-carbaldehyde

Hydrolysis

Workflow for Vilsmeier-Haack Synthesis.

Click to download full resolution via product page

Fig. 1: Workflow for Vilsmeier-Haack Synthesis.

Spectroscopic and Structural Validation
Characterization via spectroscopic methods is essential for verifying the structure and purity of

the synthesized compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural information.

A characteristic singlet for the formyl proton (-CHO) is typically observed in the downfield

region, around δ 10.30–10.59 ppm.[1][4] Another key signal is a singlet for the H-2 proton of

the quinoline ring. The protons on the fused benzene ring appear as a complex multiplet in

the aromatic region (δ 7.7-8.8 ppm).[1][4]

Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups.

A strong absorption band corresponding to the C=O stretching vibration of the aldehyde is

found at approximately 1690-1705 cm⁻¹.[4][5] Additionally, two weaker bands for the

aldehydic C-H stretch can be observed around 2738 cm⁻¹ and 2820-2860 cm⁻¹.[4][5]
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Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the

compound. The molecular ion peak (M+) appears at m/z corresponding to its molecular

weight of ~191.6 g/mol .[1]

Chemical Reactivity: A Bifunctional Platform
The synthetic power of 4-chloroquinoline-3-carbaldehyde stems from its two orthogonal

reactive sites, which can be manipulated selectively to build molecular complexity.[1]

Functional Group Position Primary Reaction Types

Aldehyde C-3

Condensation, Wittig Reaction,

Reductive Amination,

Knoevenagel Condensation

Chlorine C-4

Nucleophilic Aromatic

Substitution (SNAr), Palladium-

Catalyzed Cross-Coupling

Reactions at the Aldehyde Group (C-3)
The electrophilic aldehyde group is a versatile handle for elaboration. It readily undergoes

condensation with various nucleophiles. For example, reaction with hydrazines or substituted

hydrazines is a common strategy to form fused pyrazolo[4,3-c]quinoline systems.[1] It is also a

key substrate in Wittig reactions to generate 3-alkenyl quinolines and in multi-component

reactions like the synthesis of 4H-pyran derivatives.[3][7]

Reactions at the Chloro Group (C-4)
The chlorine atom at the C-4 position is activated towards nucleophilic aromatic substitution

(SNAr). This allows for its displacement by a wide range of nucleophiles, including amines,

thiols, and alkoxides, providing straightforward access to diverse 4-substituted quinoline

derivatives. This reactivity is fundamental to the synthesis of many biologically active

molecules.
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Reactions at C3-Aldehyde Reactions at C4-Chloro

4-Chloroquinoline-
3-carbaldehyde

Condensation
(e.g., with Hydrazine) Wittig Reaction Multi-component

Reactions
Nucleophilic Substitution

(SNAr)
Cross-Coupling
(e.g., Suzuki)

Pyrazolo[4,3-c]quinolines 3-Styrylquinolines 4-Aminoquinolines 4-Arylquinolines

Dual reactivity of 4-chloroquinoline-3-carbaldehyde.

Click to download full resolution via product page

Fig. 2: Dual reactivity of 4-chloroquinoline-3-carbaldehyde.

Applications in Drug Discovery and Development
The quinoline nucleus is a well-established pharmacophore found in numerous natural

products and synthetic drugs, renowned for a wide spectrum of biological activities.[3][5]

Derivatives synthesized from 4-chloroquinoline-3-carbaldehyde have shown significant

potential in various therapeutic areas. The ability to easily generate large libraries of

compounds by varying the reactants at both the C-3 and C-4 positions makes this intermediate

invaluable for structure-activity relationship (SAR) studies.[8] Reported biological activities for

its derivatives include antimicrobial, anticancer, anti-inflammatory, and antimalarial properties.

[3][9][10]

Safety, Handling, and Storage
As with any active chemical reagent, proper handling is paramount.

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319

(Causes serious eye irritation), H335 (May cause respiratory irritation).

Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES:

Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy
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to do. Continue rinsing).

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab

coat.[2][11] Handle in a well-ventilated area or a chemical fume hood.[12]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place,

preferably in a refrigerator.[13]

Conclusion
4-Chloroquinoline-3-carbaldehyde is more than just a chemical compound; it is a versatile

synthetic platform that empowers chemists to construct complex and diverse molecular

architectures. Its reliable synthesis via the Vilsmeier-Haack reaction and the predictable

reactivity of its dual functional groups provide a robust and logical pathway for the development

of novel heterocyclic compounds. For researchers in drug development, it remains a key

intermediate for accessing new chemical space and exploring the vast therapeutic potential of

the quinoline scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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